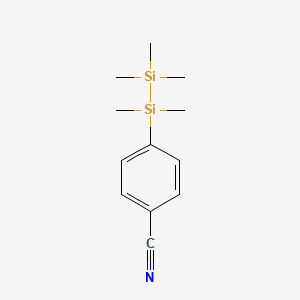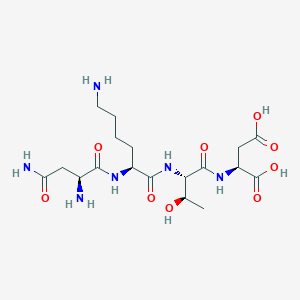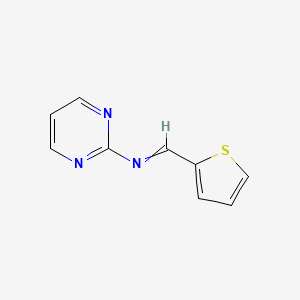
4-(Pentamethyldisilanyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pentamethyldisilanyl)benzonitrile is an organosilicon compound characterized by the presence of a benzonitrile group attached to a pentamethyldisilanyl moiety. This compound is notable for its unique chemical structure, which combines the properties of both silicon and aromatic nitriles, making it a subject of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentamethyldisilanyl)benzonitrile typically involves the reaction of benzonitrile with pentamethyldisilanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CN} + \text{(CH}_3\text{)}_3\text{SiSi(CH}_3\text{)}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4\text{(Si(CH}_3\text{)}_2\text{)}_2\text{CN} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Pentamethyldisilanyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives
Aplicaciones Científicas De Investigación
4-(Pentamethyldisilanyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of 4-(Pentamethyldisilanyl)benzonitrile involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Trimethylsilylbenzonitrile: Similar structure but with a trimethylsilyl group instead of a pentamethyldisilanyl group.
Phenyltrimethylsilane: Contains a phenyl group attached to a trimethylsilane moiety.
Benzonitrile: The parent compound without any silicon substitution.
Uniqueness: 4-(Pentamethyldisilanyl)benzonitrile is unique due to the presence of the pentamethyldisilanyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs .
Propiedades
Número CAS |
147790-69-0 |
|---|---|
Fórmula molecular |
C12H19NSi2 |
Peso molecular |
233.46 g/mol |
Nombre IUPAC |
4-[dimethyl(trimethylsilyl)silyl]benzonitrile |
InChI |
InChI=1S/C12H19NSi2/c1-14(2,3)15(4,5)12-8-6-11(10-13)7-9-12/h6-9H,1-5H3 |
Clave InChI |
QZIDIKWAQAQKJZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12543760.png)
![3-[({5-[4-(Hydroxymethyl)phenyl]pyridin-3-yl}amino)methyl]phenol](/img/structure/B12543772.png)



![1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene](/img/structure/B12543793.png)

![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12543839.png)
![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
